methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines These compounds are characterized by a thiadiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves several steps. One common method includes the reaction of a suitable thiadiazine precursor with methylating agents under controlled conditions. The reaction typically requires the use of solvents such as methanol or ethanol and catalysts like sodium methoxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in monitoring reaction parameters and optimizing conditions for maximum efficiency.
Chemical Reactions Analysis
Methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiadiazine derivatives.
Scientific Research Applications
Methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other thiadiazine derivatives such as:
Methyl 5-phenyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate: Similar structure but with a phenyl group instead of a methylphenyl group.
Methyl 5-methyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate: Lacks the methylphenyl group, making it less complex.
Methyl 5-methyl-2-[(4-chlorophenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: Contains a chlorophenyl group, which may impart different chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O4S |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O4S/c1-10-4-6-12(7-5-10)8-16-9-13(14(17)20-3)11(2)15-21(16,18)19/h4-7,9H,8H2,1-3H3 |
InChI Key |
BQAWIQSWULZJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=NS2(=O)=O)C)C(=O)OC |
Origin of Product |
United States |
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